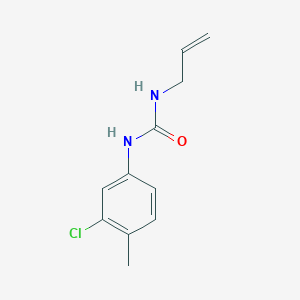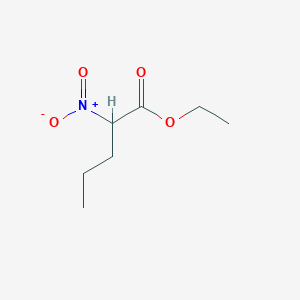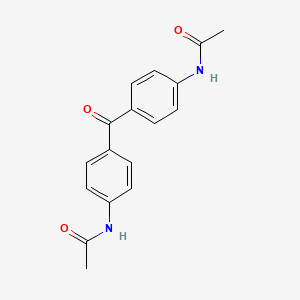
meso-2,3-Diphenylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
meso-2,3-Diphenylbutane: is an organic compound with the molecular formula C16H18. It is a meso compound, meaning it has multiple stereocenters but is optically inactive due to an internal plane of symmetry. This compound is characterized by the presence of two phenyl groups attached to a butane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrogenation of 2,3-Diphenyl-2-butene: meso-2,3-Diphenylbutane can be synthesized by the catalytic hydrogenation of 2,3-diphenyl-2-butene.
Reduction of 2,3-Diphenyl-2-butanone: Another method involves the reduction of 2,3-diphenyl-2-butanone using sodium borohydride or lithium aluminum hydride as reducing agents.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it can be inferred that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: meso-2,3-Diphenylbutane can undergo oxidation reactions to form corresponding ketones or alcohols.
Reduction: It can be reduced further to form simpler hydrocarbons.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2,3-Diphenyl-2-butanone or 2,3-Diphenyl-2-butanol.
Reduction: Simpler hydrocarbons like 2,3-Diphenylbutane.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a chiral auxiliary in asymmetric synthesis due to its stereocenters.
- Employed in the study of stereochemistry and conformational analysis.
Biology and Medicine:
- Investigated for its potential use in drug synthesis and development.
- Studied for its interactions with biological molecules and potential therapeutic effects.
Industry:
- Utilized in the production of polymers and advanced materials.
- Explored for its role in the synthesis of fine chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of meso-2,3-Diphenylbutane in chemical reactions involves its ability to participate in various organic transformations due to the presence of phenyl groups and stereocenters. These groups can stabilize reaction intermediates and influence the stereochemistry of the products.
Comparación Con Compuestos Similares
2,3-Diphenylbutane: This compound is similar but lacks the meso configuration, making it optically active.
2,3-Diphenyl-2-butanone: A ketone derivative that can be reduced to form meso-2,3-Diphenylbutane.
2,3-Diphenyl-2-butanol: An alcohol derivative that can be oxidized to form this compound.
Uniqueness: this compound is unique due to its meso configuration, which imparts optical inactivity despite having multiple stereocenters. This property makes it valuable in stereochemical studies and applications where optical activity needs to be controlled.
Propiedades
Número CAS |
2726-21-8 |
|---|---|
Fórmula molecular |
C16H18 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
3-phenylbutan-2-ylbenzene |
InChI |
InChI=1S/C16H18/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
Clave InChI |
NGCFVIRRWORSML-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11958425.png)
![[3-Chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B11958433.png)



![3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide](/img/structure/B11958459.png)




![2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B11958476.png)
![2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid](/img/structure/B11958483.png)

